molecular formula C14H19NO4Se B13656523 (R)-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid

Cat. No.: B13656523
M. Wt: 344.28 g/mol
InChI Key: AOKYATAOPLIOSK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid is a chiral compound that features a tert-butyloxycarbonyl-protected amino group and a phenylselanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Phenylselanyl Group: The phenylselanyl group is introduced via a nucleophilic substitution reaction using phenylselanyl chloride and a suitable base.

    Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety through a series of reactions, including hydrolysis and oxidation.

Industrial Production Methods

Industrial production methods for ®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding amino acid.

    Substitution: The tert-butyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic conditions are employed to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: The corresponding amino acid without the phenylselanyl group.

    Substitution: Various derivatives with different protecting groups or functional groups.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The tert-butyloxycarbonyl group provides protection to the amino group, allowing for selective reactions and modifications.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((tert-Butoxycarbonyl)amino)-3-(phenylthio)propanoic acid: Similar structure but with a phenylthio group instead of a phenylselanyl group.

    ®-2-((tert-Butoxycarbonyl)amino)-3-(phenylsulfonyl)propanoic acid: Contains a phenylsulfonyl group, offering different reactivity and applications.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and reactivity. This makes it valuable for specific synthetic and research applications where such properties are desired.

Properties

Molecular Formula

C14H19NO4Se

Molecular Weight

344.28 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylselanylpropanoic acid

InChI

InChI=1S/C14H19NO4Se/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

AOKYATAOPLIOSK-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[Se]C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C[Se]C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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